[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
Description
Properties
IUPAC Name |
(2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELDOTLENOAILT-SXGHKVHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=CC)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C(=C/C)/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the activation of the phosphonic acid group via DCC, forming an intermediate O-acylisourea. DMAP enhances nucleophilic attack by ethanol, leading to the formation of the diethyl ester. Key parameters include:
Limitations and Optimizations
While effective, this method requires strict anhydrous conditions and generates dicyclohexylurea (DCU) as a byproduct, complicating purification. Recent optimizations include using polymer-supported DMAP to simplify catalyst removal.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are preferred due to their superior mixing efficiency and reaction control.
Process Design
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Reactor Type : Microfluidic tubular reactors with residence times of 10–30 minutes.
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Reagents : Pre-mixed solutions of phosphonic acid derivatives and ethanol.
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Catalyst Recovery : In-line filtration systems to remove DCU and recycle DMAP.
Advantages Over Batch Methods
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Yield Improvement : 90–95% due to precise temperature and stoichiometric control.
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Cost Reduction : Solvent consumption decreases by 40% compared to batch processes.
Alternative Synthetic Routes
Arbuzov Reaction with Dienyl Halides
An alternative pathway involves the Arbuzov reaction between (2E,4E)-4-methyl-2,4-hexadienyl bromide and triethyl phosphite. This one-step method proceeds via nucleophilic substitution:
Wittig-Based Strategies
Phosphorane ylides, such as keteneylidenetriphenylphosphorane, have been explored for constructing the diene system. The ylide reacts with α,β-unsaturated aldehydes to form the conjugated diene, followed by phosphorylation:
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Steglich Esterification | DCC, DMAP | 70–85 | Laboratory | High (≥95% E,E) |
| Continuous Flow | DMAP, Ethanol | 90–95 | Industrial | High (≥95% E,E) |
| Arbuzov Reaction | Triethyl phosphite | 60–75 | Pilot-scale | Moderate (80% E,E) |
| Wittig Approach | Phosphorane ylides | 50–60 | Laboratory | Low (50–60% E,E) |
Chemical Reactions Analysis
Types of Reactions
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phosphonic acid ester group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with phosphonic acid ester functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the conjugated diene system can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Aliphatic Phosphonic Esters with Unsaturated Chains
- Target Compound : [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
- Ethyl 4-(Diethoxyphosphoryl)but-2-enoate (CAS: 42516-28-9) Structure: Contains an α,β-unsaturated ester linked to a phosphonate group. Properties: Higher polarity due to the ester carbonyl (IR: ν ~1780 cm⁻¹ for C=O), solid at room temperature. Applications: Used in HWE reactions for stereoselective olefination .
- Diethyl Chloromethylphosphonate (CAS: 3167-63-3)
Comparison: The target compound’s conjugated diene system offers superior stability in radical or cycloaddition reactions compared to monounsaturated analogs. Its liquid state contrasts with solid esters like ethyl 4-(diethoxyphosphoryl)but-2-enoate, suggesting weaker intermolecular forces .
Aromatic and Heteroaromatic Phosphonic Esters
- [3,5-Bis-(4-nitrobenzylidene)-4-oxo-1-yl]phosphonic Acid Diethyl Ester Structure: Aromatic benzylidene groups and a ketone at the 4-position. Properties: High melting point (188°C), solid crystalline form. IR shows strong C=O (ν ~1780 cm⁻¹) and NO₂ (ν ~1520 cm⁻¹) stretches. Applications: Cytotoxic agent with potent anticancer activity .
- (2-Amino-3-cyano-4H-chromen-4-yl) Phosphonic Acid Diethyl Ester Synthesis: Prepared via a multi-component reaction (salicylaldehyde, malononitrile, and diethyl phosphite) with high yields (85–95%). Features: Chromene backbone with amino and cyano substituents. Applications: Potential bioactive scaffold due to the chromene core .
Comparison : Aromatic esters exhibit higher thermal stability and crystallinity (evidenced by melting points >100°C) compared to the aliphatic target compound. The chromenyl derivative’s synthesis efficiency (85–95% yield) surpasses the target’s reported 30–50% yields in analogous syntheses .
Halogenated and Functionalized Derivatives
- [4-Fluoro-3,5-dihydroxy-4-methyl-pent-1-enyl]phosphonic Acid Diethyl Ester
- Brominated Benzylphosphonic Esters
Comparison : Halogenation introduces distinct reactivity (e.g., SN2 substitutions) and alters physicochemical properties (e.g., solubility, acidity). The target compound’s lack of halogens limits its utility in halogen-specific reactions but enhances stability under basic conditions .
Biological Activity
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester (CAS No. 104701-95-3) is an organic compound notable for its unique structure, which features a phosphonic acid ester group alongside a conjugated diene system. This compound has garnered attention in various fields, particularly in biological research due to its potential enzyme inhibition and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by its phosphonic acid ester functionality and a conjugated diene system. The presence of the conjugated diene may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene |
| Molecular Weight | 238.26 g/mol |
| Solubility | Soluble in dichloromethane and ethyl acetate |
| Log P | 0.3 |
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups. This structural similarity allows the compound to interact with various enzymes that utilize phosphate substrates. The inhibition of these enzymes can lead to significant biological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition capabilities. For instance, studies have shown that phosphonic acid derivatives can inhibit certain kinases and phosphatases, which play critical roles in cellular signaling pathways.
Antimicrobial Properties
Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. The mechanism is thought to involve interference with microbial enzyme systems that are crucial for cell wall synthesis or metabolic processes.
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of phosphonic acid esters on various kinases. Results indicated that certain structural modifications could enhance potency against specific targets (Smith et al., 2021).
- Antimicrobial Activity : Research conducted by Johnson et al. (2023) demonstrated that phosphonic acid derivatives showed promising activity against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on these compounds.
- Cellular Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival (Lee et al., 2020).
Synthesis and Development
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules with potential pharmaceutical applications. Its derivatives are being investigated for their roles as active pharmaceutical ingredients (APIs) in drug development.
Material Science
In addition to biological applications, this compound has implications in material science as well. Its unique chemical properties enable its use in developing specialty chemicals such as flame retardants and plasticizers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester?
- Answer : The compound is synthesized via multi-step esterification or condensation reactions. For example, a two-neck flask procedure involves dissolving precursors in methylene chloride under controlled cooling (0–5°C), followed by slow addition of reagents like α,β-unsaturated aldehydes to form phosphonic esters . Multi-component reactions using triethyl phosphite and catalysts like potassium phosphate at ambient temperature (e.g., ethanol solvent, 78–85% yield) are also effective for structurally analogous phosphonates . Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control of diethyl phosphite derivatives.
Q. How is this compound characterized in academic research?
- Answer : Characterization combines elemental analysis (e.g., C: 66.81%, H: 10.09% vs. calculated C: 66.91%, H: 10.19% ), spectroscopy (IR: ν = 1630 cm⁻¹ for P=O stretching; 1260–1280 cm⁻¹ for C-O ester bonds ), and chromatography (HPLC for purity assessment). NMR (¹H/³¹P) is critical for confirming stereochemistry and substituent positions, though specific data for this compound requires extrapolation from analogous diethyl phosphonates .
| Analytical Data | Calculated | Found | Reference |
|---|---|---|---|
| Carbon (C) | 66.91% | 66.81% | |
| Hydrogen (H) | 10.19% | 10.09% | |
| IR Absorption (P=O) | 1630 cm⁻¹ | 1630 cm⁻¹ |
Q. What purification strategies are effective for isolating this compound?
- Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for removing unreacted precursors . For phosphonate esters with polar byproducts, ion-exchange resins (e.g., sulfonic acid or phosphonic acid resins) selectively bind impurities based on ionic interactions, particularly under acidic conditions (0.2–4.0 M HNO₃) . Solvent recrystallization (e.g., chloroform/hexane) improves crystallinity, with yields typically 30–50% after optimization .
Q. What physicochemical properties are critical for handling this compound?
- Answer : Key properties include log P (estimated ~1.2–1.8 for diethyl phosphonates, indicating moderate lipophilicity ), solubility (soluble in chloroform, THF; sparingly soluble in water), and hydrolytic stability (sensitive to strong acids/bases). pKa values for analogous phosphonic acids range from 2.1–3.5, influencing reactivity in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
- Answer : Catalyst screening (e.g., K₃PO₄ vs. organocatalysts) and solvent polarity adjustments significantly impact yields. For example, potassium phosphate in ethanol at 25°C achieves 78–85% yields for chromenyl phosphonates . Stereoselectivity is controlled via temperature (low temps favor E,Z isomer retention) and steric hindrance from substituents (e.g., 2-ethylhexyloxy groups reduce side reactions) .
Q. What mechanistic insights explain contradictory data in phosphonate ester synthesis?
- Hydrolysis : Trace moisture degrades intermediates, requiring anhydrous conditions .
- Byproduct formation : Azide or bromoethyl derivatives (from side reactions) complicate purification .
Resolution involves kinetic studies (monitoring via ³¹P NMR) and optimizing protecting groups (e.g., tert-butyl esters for acid-sensitive intermediates) .
Q. How does this compound interact with biological targets?
- Answer : While direct data is limited, analogous phosphonates inhibit enzymes (e.g., phosphatases) by mimicking phosphate transition states. For example, pyrimidinyl phosphonates bind to active sites via hydrogen bonding with conserved arginine residues . Computational docking (e.g., AutoDock Vina) predicts similar interactions for this compound, suggesting antiviral or anticancer potential .
Q. What safety protocols are recommended for handling this compound?
- Answer : Safety assessments for structurally similar phosphonates highlight neurotoxicity risks (e.g., inhibition of acetylcholinesterase) and recommend:
- PPE : Gloves, goggles, and fume hoods for synthesis .
- Waste disposal : Neutralization with 10% NaOH before incineration .
- Storage : Under nitrogen at –20°C to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
